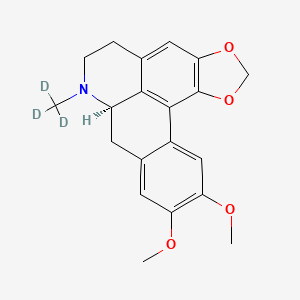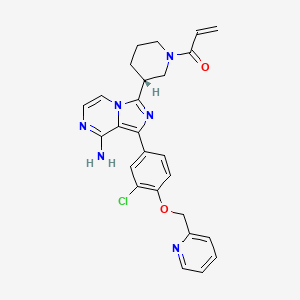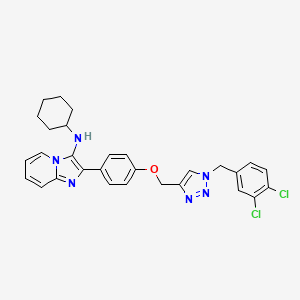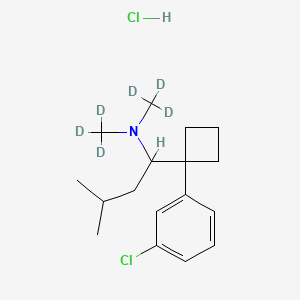
4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is a deuterated analog of 4-Deschloro-3-chloro Sibutramine hydrochloride. This compound is primarily used in scientific research as a reference standard and for the study of metabolic pathways. It is a derivative of Sibutramine, a serotonin and noradrenaline reuptake inhibitor that was previously used as an anti-obesity drug .
Méthodes De Préparation
The synthesis of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) involves multiple steps, starting from the appropriate deuterated precursors. The synthetic route typically includes halogenation, reduction, and substitution reactions under controlled conditions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is widely used in scientific research for:
Metabolic Studies: It serves as a reference standard for studying the metabolic pathways of Sibutramine and its analogs.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion of related drugs.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting and quantifying Sibutramine and its metabolites
Mécanisme D'action
The mechanism of action of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is similar to that of Sibutramine. It acts as a serotonin and noradrenaline reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and appetite suppression. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .
Comparaison Avec Des Composés Similaires
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) can be compared with other similar compounds such as:
Sibutramine: The parent compound, which is a non-deuterated analog.
4-Deschloro-3-chloro Sibutramine: The non-deuterated version of the compound.
Other Deuterated Analogs: Compounds like 4-Deschloro-3-chloro Sibutramine-d3 (hydrochloride) which have different deuterium labeling.
The uniqueness of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C17H27Cl2N |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
1-[1-(3-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)11-16(19(3)4)17(9-6-10-17)14-7-5-8-15(18)12-14;/h5,7-8,12-13,16H,6,9-11H2,1-4H3;1H/i3D3,4D3; |
Clé InChI |
HXTFBYZCFRQRRA-SKCUOGQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC(=CC=C2)Cl)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


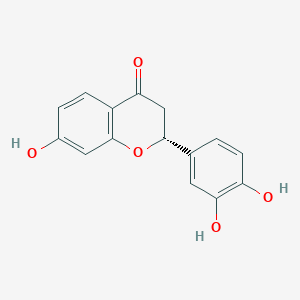
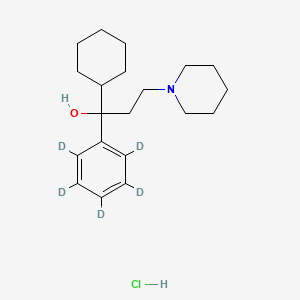
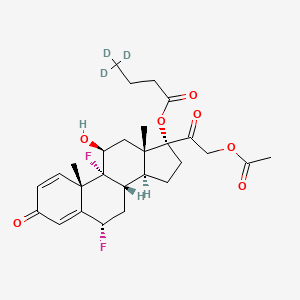
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)

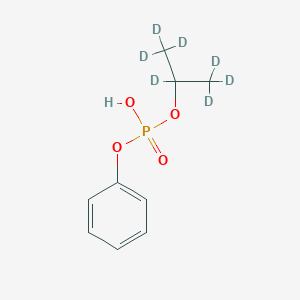
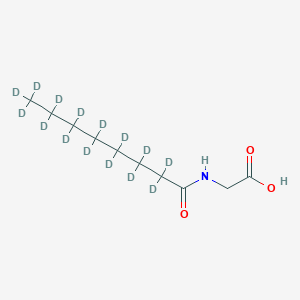
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
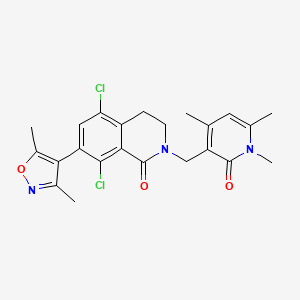
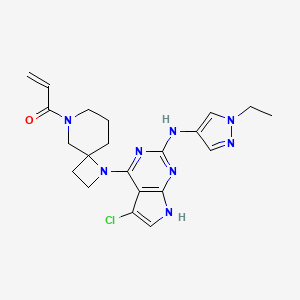
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
